molecular formula C24H21ClN4OS B11970669 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11970669
M. Wt: 449.0 g/mol
InChI Key: NRFQWFQPMBNWFP-WPWMEQJKSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound that features a benzimidazole coreThe presence of the benzimidazole moiety is particularly significant due to its known pharmacological activities .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorobenzyl position .

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, particularly its potential to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenylethylidene group, in particular, may enhance its interaction with certain biological targets, making it a compound of interest for further research .

Properties

Molecular Formula

C24H21ClN4OS

Molecular Weight

449.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C24H21ClN4OS/c1-17(18-9-3-2-4-10-18)27-28-23(30)16-31-24-26-21-13-7-8-14-22(21)29(24)15-19-11-5-6-12-20(19)25/h2-14H,15-16H2,1H3,(H,28,30)/b27-17+

InChI Key

NRFQWFQPMBNWFP-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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